An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. As a key building block in medicinal chemistry and bioconjugation, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a thorough understanding of its NMR profile is critical for structural verification and purity assessment.[1][2] This document offers a predictive analysis of the chemical shifts, multiplicities, and coupling constants for each nucleus, grounded in fundamental principles of NMR spectroscopy. Furthermore, it outlines a rigorous, self-validating experimental protocol for acquiring high-fidelity NMR data, intended for researchers and professionals in drug development and chemical synthesis.
Introduction and Molecular Structure
tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a bifunctional molecule featuring a carbamate-protected (Boc) amine and a 1,2,3-triazole heterocycle. This structure is a common motif in compounds synthesized using "click chemistry," where a terminal alkyne (N-Boc-propargylamine) reacts with an azide.[1][2] The triazole ring is a stable, aromatic, and polar linker, while the Boc group provides a robust and easily removable protecting group for the primary amine, essential in multi-step organic synthesis.[3] Accurate structural elucidation via NMR is paramount to confirm the successful formation of the 1,4-disubstituted triazole regioisomer, which is the major product in copper-catalyzed reactions.[2]
Molecular Structure with Atom Numbering:
(Note: This is a simplified representation. The formal structure is a 5-membered ring. See numbered diagram below for clarity.)
Figure 1: Chemical structure and numbering scheme for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The analysis is based on a standard deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
-
H-5 (Triazole CH): The proton on the C5 carbon of the triazole ring is expected to be the most downfield signal in the non-exchangeable proton region. Its chemical shift is significantly influenced by the aromatic and electron-deficient nature of the triazole ring. Literature data for similar 1,4-disubstituted 1,2,3-triazoles show this proton typically resonates between δ 7.70 and 8.75 ppm .[2][4] It will appear as a sharp singlet (s) as it has no adjacent protons to couple with.
-
NH (Carbamate): The carbamate proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. In aprotic solvents like CDCl₃, it is expected in the range of δ 4.50 - 5.50 ppm . It typically appears as a broad singlet (br s) or a triplet if coupling to the adjacent CH₂ group (H-4) is resolved.
-
H-4 (-NH-C H₂-): These two protons are adjacent to the electron-withdrawing carbamate nitrogen. Their signal will be a quartet (q) or a multiplet, appearing around δ 3.20 - 3.40 ppm . The multiplicity arises from coupling to both the two H-3 protons and potentially the NH proton.
-
H-3 (-C H₂-Triazole): These two protons are adjacent to the triazole ring. The electron-withdrawing character of the ring will shift this signal downfield, typically observed as a triplet (t) around δ 4.30 - 4.50 ppm due to coupling with the H-4 protons.
-
H-9 (-C(C H ₃)₃):** The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded. This results in a very distinct, large, and sharp singlet (s) in the upfield region of the spectrum, characteristically appearing around δ 1.40 - 1.50 ppm .[3][5] This signal, integrating to 9H, is a hallmark of a Boc-protected compound.[3]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.
-
C-6 (C=O, Carbamate): The carbonyl carbon of the carbamate group is significantly deshielded and will appear far downfield, typically in the range of δ 155.0 - 157.0 ppm .[5]
-
C-4 (Triazole): The substituted C4 carbon of the triazole ring is part of the aromatic system and its chemical shift is found downfield. For 1,4-disubstituted triazoles, this signal is expected between δ 139.0 and 148.0 ppm .[2]
-
C-5 (Triazole): The C5 carbon, which bears the only proton on the triazole ring, is also downfield, with a typical chemical shift in the range of δ 121.0 - 128.0 ppm .[2]
-
C-8 (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is also deshielded and appears in a characteristic region around δ 79.0 - 81.0 ppm .[3][5]
-
C-3 (-C H₂-Triazole): The carbon directly attached to the triazole ring will be found in the range of δ 49.0 - 52.0 ppm .
-
C-4 (-NH-C H₂-): The carbon adjacent to the carbamate nitrogen is expected around δ 40.0 - 43.0 ppm .[5]
-
C-9 (-C(C H₃)₃): The three equivalent methyl carbons of the tert-butyl group are highly shielded and will produce a strong signal in the upfield region, typically at δ 28.0 - 29.0 ppm .[5]
Data Summary Table
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Triazole-CH (H-5) | 7.70 - 8.75 | s | 121.0 - 128.0 (C-5) |
| Carbamate-NH | 4.50 - 5.50 | br s or t | - |
| -CH₂-Triazole (H-3) | 4.30 - 4.50 | t | 49.0 - 52.0 (C-3) |
| -NH-CH₂- (H-4) | 3.20 - 3.40 | q or m | 40.0 - 43.0 (C-4) |
| -C(CH₃)₃ (H-9) | 1.40 - 1.50 | s | 28.0 - 29.0 (C-9) |
| - | - | - | 155.0 - 157.0 (C-6, C=O) |
| - | - | - | 139.0 - 148.0 (C-4, Triazole) |
| - | - | - | 79.0 - 81.0 (C-8, Quaternary) |
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these steps ensures reproducibility and data integrity.[6][7]
5.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 15-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves the sample.[7] For routine analysis, ~0.6 mL of solvent is sufficient.[8]
-
Dissolution: Dissolve the sample completely in the NMR tube. Gentle vortexing or sonication can aid dissolution.[7]
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[7] Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
5.2. Spectrometer Setup and ¹H NMR Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.[7]
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize sensitivity.[9]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and minimal distortion.[7]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[7]
-
Spectral Width: Set a spectral width of ~12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.[10]
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, which is crucial for accurate signal integration.[7][10]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[7]
-
5.3. ¹³C NMR Acquisition
-
Tuning and Matching: Re-tune and match the probe for the ¹³C frequency.[9]
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets.[7]
-
Spectral Width: Set a wide spectral width of ~220-240 ppm.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[7]
-
5.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.[7]
-
Referencing: Calibrate the chemical shift axis using TMS or the residual solvent signal.
-
Peak Picking and Integration (¹H only): Identify all significant peaks. For the ¹H spectrum, integrate the signals and calibrate them to a known number of protons (e.g., the 9H signal of the tert-butyl group).[6]
Workflow Visualization
The following diagram illustrates the logical flow of the experimental and analytical process for NMR characterization.
Caption: Experimental workflow for NMR analysis.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural verification of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate. The predictable and distinct signals for the tert-butyl group, the ethyl linker, and the triazole proton provide a unique spectral fingerprint. By combining the predictive analysis presented in this guide with the rigorous experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of subsequent research and development efforts.
References
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).
- Application Notes and Protocols for the 1H and 13C NMR Analysis of Cyclo(L-Phe-L-Tyr) - Benchchem. (n.d.).
- Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021, February 16). ACS Publications.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). National Center for Biotechnology Information.
- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. (n.d.). ResearchGate.
- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem. (n.d.).
- SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through - Rsc.org. (n.d.).
- Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Royal Society of Chemistry.
- Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of - The Royal Society of Chemistry. (n.d.).
- How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
- Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. (2017, July 24). National Center for Biotechnology Information.
- 2 - Supporting Information. (n.d.).
- Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (2019, January 22). SciSpace.
- Stepbystep procedure for NMR data acquisition. (n.d.).
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